molecular formula C21H17ClNNa2O4PS B8083533 disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate

disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate

Cat. No.: B8083533
M. Wt: 491.8 g/mol
InChI Key: FGTOUMLQQWIKCC-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13,20-21H,1H3,(H2,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOUMLQQWIKCC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(OP(=O)([O-])[O-])SC4=CC=C(C=C4)Cl.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClNNa2O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorophenyl sulfide with 10-methylacridine under controlled conditions[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used[_{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups that make it suitable for diverse applications, particularly in biochemistry and materials science. The presence of the acridine moiety is notable for its role in fluorescence and photochemical reactions, while the phosphate group contributes to its solubility and reactivity in biological systems.

Biological Applications

1. Chemosensors for Analyte Detection
Recent studies have highlighted the use of acridine-based compounds as chemosensors for detecting various analytes, including phosphates and arsenates. The ability of disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate to form complexes with metal ions enhances its utility in sensing applications. For instance, research demonstrated that acridine-based sensors could effectively differentiate between phosphate and arsenate in environmental samples, showcasing their potential in agricultural monitoring and food safety .

2. Anticancer Activity
The acridine structure is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to intercalate DNA, thereby inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its efficacy as an anticancer agent .

Industrial Applications

1. Water Treatment
Phosphate compounds are widely used in water treatment processes to prevent scale formation and improve water quality. The unique properties of this compound could enhance these processes by acting as a chelating agent for heavy metals, thereby improving the efficiency of water purification systems .

2. Food Industry
In the food industry, phosphates are commonly used as emulsifiers and stabilizers. The compound's ability to maintain pH levels and enhance texture could be beneficial in various food formulations, particularly in dairy products where it can prevent coagulation . Its application could also extend to processed foods that require improved shelf life and stability.

Case Studies

Case Study 1: Environmental Monitoring
A study employed acridine-based sensors for the detection of arsenate in agricultural runoff, demonstrating the practical application of this compound in environmental science. The sensor's high sensitivity allowed for real-time monitoring of arsenate levels, which is crucial for assessing contamination risks in crops intended for human consumption .

Case Study 2: Anticancer Research
In vitro studies on acridine derivatives have shown promising results in inhibiting the growth of various cancer cell lines. Researchers are currently exploring the potential of this compound as a lead compound for developing new anticancer therapies, focusing on its mechanism of action and cytotoxicity profiles against different cancer types .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h98b9777d?context=bbe). It may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl .... The exact molecular targets and pathways depend on the specific application and context in which the compound is used[{{{CITATION{{{_2{disodium (4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl ....

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : Disodium (4-chlorophenyl)sulfanylmethyl phosphate
  • Synonyms: APS-5, CD61001051, Y0361
  • CAS No.: 193884-53-6
  • Molecular Formula : C₂₁H₁₅ClNNa₂O₄PS
  • Molecular Weight : 489.82 g/mol

Structural Features :
The compound consists of a 10-methylacridin-9-ylidene core linked to a 4-chlorophenylsulfanyl group via a methyl phosphate bridge, stabilized as a disodium salt. The acridinylidene moiety is critical for chemiluminescent properties, while the disodium phosphate enhances solubility in aqueous buffers .

Applications: Primarily used as a chemiluminescent substrate for alkaline phosphatase (ALP) in immunoassays. Its high sensitivity (detection limits in the femtomolar range) and stable light emission underpin its utility in clinical diagnostics and biomedical research .

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related disodium phosphate derivatives:

Compound Name CAS Number Molecular Weight Application Area Key Structural Differences
Target Compound (APS-5) 193884-53-6 489.82 Chemiluminescent substrate Acridinylidene core, 4-chlorophenylsulfanyl
Fospropofol Disodium 258516-87-9 332.20 Procedural sedation Diisopropylphenoxymethyl group
Dexamethasone Phosphate 2392-39-4 516.41 Anti-inflammatory Steroid backbone with fluorinated groups
Guanosine 5'-monophosphate disodium 5550-12-9 407.18 Nucleotide synthesis Ribose and guanine moiety
Disodium Phenyl Phosphate 3279-76-3 218.08 Enzyme assays (e.g., ACP, AKP) Simple phenyl phosphate group

Key Findings from Comparative Studies

Chemiluminescence Efficiency
  • APS-5 exhibits 10–100× higher luminescent intensity than simpler substrates like disodium phenyl phosphate (used in ACP/AKP assays) due to the acridinylidene group, which stabilizes excited-state intermediates .
  • Fospropofol Disodium and Dexamethasone Phosphate lack luminescent properties, as their structures prioritize metabolic stability and receptor binding .
Solubility and Stability
  • All disodium phosphate derivatives show high aqueous solubility. However, APS-5 requires protection from light during storage to prevent degradation of the acridinylidene group, whereas disodium phenyl phosphate is stable under ambient conditions .
  • Shelf Life : Disodium phosphates generally have a shelf life of ~24 months when stored at 15–25°C in inert containers .

Biological Activity

Disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with both phosphoric and aromatic components, which contribute to its biological activity. The presence of the acridine moiety is significant as it is known for its pharmacological properties, including antibacterial and anticancer activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other phosphates that interact with biological targets.
  • Receptor Binding : It could potentially bind to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The chlorophenyl and acridine groups are associated with antibacterial properties.

Antimicrobial Activity

A study on related compounds demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl group may enhance this activity by increasing membrane permeability or interfering with metabolic processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For instance, compounds with similar structures have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease . This suggests that this compound might also exhibit similar inhibitory properties.

Case Studies

  • Inhibition of Phosphate Transporters : Research has indicated that related compounds can inhibit phosphate transporters, impacting cellular phosphate levels and affecting overall metabolism . This could be relevant for understanding how this compound interacts within biological systems.
  • Fluorescence Sensing Applications : The compound's ability to interact with metal ions and phosphates has been explored for developing sensors for environmental monitoring . This highlights its potential utility beyond direct biological applications.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionPotential inhibition of AChE and urease
Phosphate Transport InhibitionImpact on cellular phosphate levels
Fluorescence SensingEffective in detecting environmental phosphates

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